molecular formula C12H18N2O3 B1486557 (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone CAS No. 1155905-01-3

(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone

Cat. No.: B1486557
CAS No.: 1155905-01-3
M. Wt: 238.28 g/mol
InChI Key: ZCRMBUYBENIFOI-UHFFFAOYSA-N
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Description

“(3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C12H18N2O3 and a molecular weight of 238.28 . It is available for bulk manufacturing, sourcing, and procurement .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Research has been conducted on the synthesis of new pyridine derivatives, which showed variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This suggests potential for exploring similar compounds, including (3,5-Dimethylisoxazol-4-yl)(3-(hydroxymethyl)piperidin-1-yl)methanone, for antimicrobial applications.

Structural and Optical Studies

Another study detailed the synthesis and characterization of compounds for potential use in materials science, highlighting thermal, optical, etching, and structural properties as well as theoretical calculations for understanding the molecule's behavior in various conditions (Karthik et al., 2021). These insights could inform research into the physical and chemical properties of related isoxazole and piperidine derivatives.

Neuroprotective Activities

A series of aryloxyethylamine derivatives were evaluated for their neuroprotective effects, demonstrating potential against glutamate-induced cell death in vitro and showing protective effects in vivo against cerebral ischemia (Zhong et al., 2020). This line of research suggests a promising avenue for exploring the neuroprotective potential of similar compounds.

Molecular Docking and Biological Activities

Studies on the synthesis, DFT, molecular docking analysis, and evaluation of antibacterial and antioxidant activities of pyrazole derivatives indicate that such compounds can exhibit moderate activities in these areas (Lynda, 2021). The methodologies used in these studies could be applicable to research on this compound, especially in assessing its biological activities.

Properties

IUPAC Name

(3,5-dimethyl-1,2-oxazol-4-yl)-[3-(hydroxymethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-8-11(9(2)17-13-8)12(16)14-5-3-4-10(6-14)7-15/h10,15H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCRMBUYBENIFOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)N2CCCC(C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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